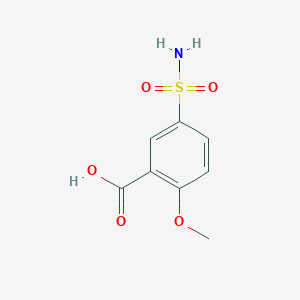

2-Methoxy-5-sulfamoylbenzoic acid

Descripción

Historical Context and Significance in Organic Synthesis

The significance of 2-Methoxy-5-sulfamoylbenzoic acid is intrinsically linked to the development of the antipsychotic drug Sulpiride, which was first synthesized in France in 1967. guidechem.com The traditional synthesis routes to obtain key intermediates for drugs like Sulpiride and Levosulpiride often started from salicylic (B10762653) acid. google.comgoogle.compatsnap.com These multi-step processes involved methylation, chlorosulfonation, amination, and esterification, which were characterized by long pathways and the generation of substantial industrial waste with high treatment costs. guidechem.comgoogle.comgoogle.com

The challenges associated with these older methods underscored the need for more efficient and environmentally benign synthetic strategies. This led to a focus on this compound and its derivatives as pivotal intermediates. Research has been directed towards developing novel preparation methods that are milder, involve simpler processes, and are more suitable for large-scale industrial production. google.comgoogle.comwipo.int The development of streamlined synthetic routes, such as those starting from 4-methoxybenzenesulfonamide, represents a significant advancement in the field. wipo.intpatsnap.com

Role as a Key Intermediate in Complex Molecule Synthesis

The unique arrangement of functional groups in this compound makes it an invaluable precursor for a range of complex organic molecules. Its carboxylic acid and sulfonamide moieties provide reactive sites for various chemical transformations, allowing for its incorporation into larger, more intricate molecular frameworks.

This compound serves as a foundational structure for the synthesis of a class of compounds known as sulfamoylbenzoic acid derivatives. Sulpiride itself is a sulfonamide derivative, highlighting the importance of this chemical class. patsnap.com The reactivity of the carboxylic acid and the sulfonamide group allows for modifications that lead to a variety of structures with potential applications in medicinal chemistry. Patents and research literature describe the preparation of various alkyloxybenzsulfamide derivatives, indicating the broad utility of this scaffold in generating new chemical entities. google.com

Methyl 2-methoxy-5-sulfamoylbenzoate is a direct and crucial derivative of this compound, often prepared via esterification. google.compatsnap.com This methyl ester is itself a key intermediate in the synthesis of antipsychotic drugs. guidechem.comgoogle.comgoogle.compatsnap.comgoogle.com Modern synthetic methods have been developed to produce this ester with high yield and purity, avoiding the problematic waste streams of older techniques. google.comgoogle.com These newer methods often involve reacting methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in the presence of a catalyst like cuprous bromide. google.comgoogle.com This improved process is shorter, more environmentally friendly, and better suited for industrial-scale production. google.comgoogle.com

| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Conditions | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|---|

| Methyl 2-methoxy-5-chlorobenzoate | Sodium aminosulfonate | Cuprous bromide | Tetrahydrofuran (B95107) | 65°C, 12 hours | 94.5% | 99.51% | guidechem.com |

| 2-methoxy-5-chlorobenzoic acid methyl ester | Sodium aminosulfinate | Cuprous bromide | Tetrahydrofuran | 60°C, 12 hours | 94.5% | 99.51% | google.com |

| Methyl 2-methoxy-5-chlorobenzoate | Sodium sulfinate | Cuprous chloride | Tetrahydrofuran | 65°C, 12 hours | 94.5% | 99.51% | patsnap.com |

The most prominent application of this compound is as a direct precursor in the synthesis of substituted benzamide (B126) antipsychotics, including Sulpiride and its levorotatory enantiomer, Levosulpiride. guidechem.comgoogle.comgoogle.compatsnap.com The synthesis involves a condensation reaction between an activated form of this compound and a specific amine side chain. google.com For instance, Levosulpiride is prepared by reacting activated this compound with (S)-1-ethyl-2-aminomethylpyrrolidine. guidechem.comgoogle.com The purity and quality of the final active pharmaceutical ingredient are highly dependent on the quality of this key intermediate, making its efficient synthesis a critical aspect of pharmaceutical manufacturing. synzeal.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAILWDRVDGLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944759 | |

| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22117-85-7 | |

| Record name | 5-(Aminosulfonyl)-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22117-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022117857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphamoyl-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-SULFAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK66UU128U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methoxy 5 Sulfamoylbenzoic Acid

Multi-Step Synthesis Pathways

A well-documented route involves a four-step sequence starting from 4-Methoxybenzenesulfonamide. This pathway is characterized by its specific and sequential transformations to build the final molecule. patsnap.comwipo.int

Bromination of 4-Methoxybenzenesulfonamide

The initial step involves the bromination of 4-methoxybenzenesulfonamide. This reaction introduces a bromine atom at the position ortho to the methoxy (B1213986) group, yielding 3-bromo-4-methoxybenzenesulfonamide. patsnap.comwipo.int The reaction is typically carried out using bromine in the presence of a reducing agent. patsnap.com

Substitution with Cuprous Cyanide

The subsequent step is a substitution reaction where the bromine atom on 3-bromo-4-methoxybenzenesulfonamide is replaced with a cyano group. This is achieved by reacting the bromo-compound with cuprous cyanide (CuCN). patsnap.comwipo.int The reaction is conducted in a solvent such as N,N-dimethylformamide (DMF) and often requires heating to around 120°C for several hours. A catalyst, such as cuprous iodide, may also be used. patsnap.com This step produces 3-cyano-4-methoxybenzenesulfonamide.

Alcoholysis of 3-Cyano-4-methoxybenzenesulfonamide

The third step transforms the cyano group into a methyl ester through alcoholysis. 3-Cyano-4-methoxybenzenesulfonamide is treated with methanol (B129727) under acidic catalysis to yield 2-methoxy-5-sulfonamide methyl benzoate (B1203000). patsnap.comwipo.int

Hydrolysis and Acidification of 2-Methoxy-5-sulfonamide Methyl Benzoate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. 2-Methoxy-5-sulfonamide methyl benzoate is subjected to hydrolysis under alkaline conditions, followed by acidification. This process converts the ester group into a carboxylic acid group, yielding the target compound, 2-methoxy-5-sulfamoylbenzoic acid. patsnap.comwipo.int

Table 1: Multi-Step Synthesis Pathway Overview

| Step | Starting Material | Key Reagents | Product |

| 1. Bromination | 4-Methoxybenzenesulfonamide | Bromine, Reducing Agent | 3-Bromo-4-methoxybenzenesulfonamide |

| 2. Substitution | 3-Bromo-4-methoxybenzenesulfonamide | Cuprous Cyanide, Catalyst | 3-Cyano-4-methoxybenzenesulfonamide |

| 3. Alcoholysis | 3-Cyano-4-methoxybenzenesulfonamide | Methanol, Acid Catalyst | 2-Methoxy-5-sulfonamide Methyl Benzoate |

| 4. Hydrolysis | 2-Methoxy-5-sulfonamide Methyl Benzoate | Base, then Acid | This compound |

Alternative Synthetic Routes and Precursors

An alternative and widely used industrial method for synthesizing this compound and its ester intermediate starts from salicylic (B10762653) acid. google.comguidechem.com This route is often criticized for being lengthy and generating significant waste. guidechem.comgoogle.com

Synthesis from Salicylic Acid Derivatives (Methylation, Chlorosulfonation, Amination, Esterification)

This synthetic sequence involves four main transformations:

Methylation: The process begins with salicylic acid, which is first methylated to produce 2-methoxybenzoic acid. researchgate.net This etherification step can achieve a yield as high as 92.6% under optimized conditions. researchgate.net

Chlorosulfonation: The resulting 2-methoxybenzoic acid undergoes chlorosulfonation. This is typically achieved by reacting it with chlorosulfonic acid. researchgate.net The reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the para position to the methoxy group, yielding 5-(chlorosulfonyl)-2-methoxybenzoic acid. Optimization of the molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid (1:5) can lead to yields of up to 95.7%. researchgate.net

Amination: The chlorosulfonyl group is then converted to a sulfonamide group (-SO₂NH₂) through amination. researchgate.net This involves reacting the 5-(chlorosulfonyl)-2-methoxybenzoic acid with an ammonia (B1221849) source. This step results in the formation of this compound. The yield for this amination step has been reported to be around 75.8%. researchgate.net

Table 2: Synthesis from Salicylic Acid Derivatives

| Step | Starting Material | Transformation | Product | Reported Yield |

| 1 | Salicylic Acid | Methylation | 2-Methoxybenzoic Acid | 92.6% researchgate.net |

| 2 | 2-Methoxybenzoic Acid | Chlorosulfonation | 5-(Chlorosulfonyl)-2-methoxybenzoic Acid | 95.7% researchgate.net |

| 3 | 5-(Chlorosulfonyl)-2-methoxybenzoic Acid | Amination | This compound | 75.8% researchgate.net |

| 4 | This compound | Esterification | This compound methyl ester | 97.4% researchgate.net |

Synthesis from 2-Methoxy-5-chlorobenzoic Acid Methyl Ester and Sodium Aminosulfinate

The reaction is typically carried out in the presence of a copper-based catalyst in a suitable organic solvent. google.compatsnap.comgoogle.com In a representative procedure, 2-Methoxy-5-chlorobenzoic acid methyl ester is combined with sodium aminosulfinate in a solvent like tetrahydrofuran (B95107) (THF). guidechem.comgoogle.com A catalyst, such as cuprous bromide or cuprous chloride, is added to the mixture, which is then heated for a period of 8 to 16 hours to facilitate the reaction. google.compatsnap.comgoogle.com Upon completion, the reaction mixture is typically treated with activated carbon for decolorization and then filtered to remove the catalyst, byproducts like sodium chloride, and the activated carbon. google.comgoogle.com The final product, methyl 2-methoxy-5-sulfamoylbenzoate, is obtained by concentrating the filtrate under reduced pressure, resulting in a white crystalline powder with high yield and purity. guidechem.compatsnap.com This streamlined process is noted for being more environmentally friendly as it minimizes the "three wastes" (waste gas, wastewater, and industrial residue) associated with older methods. google.compatsnap.com

Amination Reactions Utilizing Ammonia or Ammonium (B1175870) Hydroxide (B78521)

A conventional and widely documented step in the synthesis of this compound involves the amination of a chlorosulfonated intermediate. This process is a key part of a longer, four-step synthesis that begins with salicylic acid. semanticscholar.orgresearchgate.net The precursor, 2-methoxy-5-chlorosulfonylbenzoic acid, is reacted with an aminating agent, typically concentrated ammonium hydroxide, to form the desired sulfamoyl group. semanticscholar.org

The main factors influencing the success of this amination reaction are the concentration of the ammonia, reaction temperature, and reaction time. semanticscholar.org Optimization studies have shown that controlling these parameters is crucial for maximizing yield and minimizing the formation of byproducts that can arise from the hydrolysis of the sulfonyl chloride group at higher temperatures. semanticscholar.org Through careful optimization, the yield for this amination step has been reported to reach 75.8%. semanticscholar.orgresearchgate.net

Process Optimization and Green Chemistry Approaches in Synthesis

Process optimization and the integration of green chemistry principles are paramount in the modern production of fine chemicals like this compound. The goals are to enhance reaction efficiency, reduce environmental impact, and ensure economic viability. bohrium.com This involves a systematic approach to refining reaction conditions, selecting appropriate materials, and designing protocols that minimize waste. jchr.orgaarf.asia

Optimization of Reaction Conditions (Temperature, Time, Molar Ratios)

The optimization of reaction parameters is a critical lever for improving synthetic outcomes. For the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate from its chloro-precursor, reaction conditions have been systematically varied to maximize yield. google.comgoogle.comgoogle.com Similarly, for the older amination route, conditions were fine-tuned to balance reaction rate against byproduct formation. semanticscholar.org Statistical methods like Design of Experiments (DoE) are often employed in industrial settings to efficiently explore the multidimensional space of factors such as temperature, time, and stoichiometry to identify the optimal reaction conditions. nih.gov

Interactive Table 1: Optimized Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Parameter | Optimized Value | Source(s) |

|---|---|---|---|

| Synthesis from 2-Methoxy-5-chlorobenzoic Acid Methyl Ester | Temperature | 40-65 °C | google.comgoogle.com |

| Reaction Time | 8-16 hours | google.comgoogle.com | |

| Molar Ratio (Ester:Aminosulfinate) | 1 : 1.05-1.2 | google.comgoogle.com | |

| Amination with Ammonium Hydroxide | Temperature | 30 °C | semanticscholar.org |

| Reaction Time | 5 hours | semanticscholar.org | |

| Molar Ratio (Acid:Ammonia) | 1 : 20 | semanticscholar.org |

Evaluation and Selection of Catalysts (e.g., Cuprous Cyanide, Cuprous Chloride, Cuprous Bromide)

Catalysis is a cornerstone of green chemistry, and the choice of catalyst is pivotal in the synthesis from 2-Methoxy-5-chlorobenzoic acid methyl ester. bohrium.com Various copper(I) salts have been successfully employed to facilitate this conversion. The catalyst's role is to enable the reaction pathway, and its efficiency can significantly impact reaction time and temperature requirements.

Interactive Table 2: Catalysts Used in the Synthesis from 2-Methoxy-5-chlorobenzoic Acid Methyl Ester

| Catalyst | Molar Ratio (Ester:Catalyst) | Source(s) |

|---|---|---|

| Cuprous Bromide | 1 : 0.05 - 0.1 | google.comgoogle.com |

| Cuprous Chloride | 1 : 0.08 (approx.) | patsnap.com |

While specific comparative studies are proprietary, the use of catalysts like cuprous bromide and cuprous chloride in molar ratios of approximately 1:0.05 to 1:0.1 relative to the starting ester has been documented to achieve high yields. google.compatsnap.comgoogle.com

Solvent System Selection in Synthetic Procedures (e.g., Tetrahydrofuran)

The choice of solvent is a critical aspect of green synthetic design, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. jctjournal.com In the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate from its chloro-precursor, tetrahydrofuran (THF), also known as oxolane, is a commonly cited solvent. guidechem.comgoogle.comgoogle.com It is effective in dissolving the reactants and facilitating the catalyzed reaction.

However, in line with green chemistry principles, the search for safer, more sustainable solvents is ongoing. jctjournal.com THF, while common, has drawbacks. Promising alternatives derived from renewable resources include 2-Methyltetrahydrofuran (2-MeTHF). nih.gov 2-MeTHF offers advantages such as a higher boiling point, lower miscibility with water (which can simplify workups), and greater stability compared to THF. nih.gov Other bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO) are also being explored as potential replacements for traditional petroleum-derived solvents. nih.govmdpi.com

Strategies for Minimizing Waste Generation in Synthetic Protocols

A primary goal of green chemistry is waste prevention at the source. aarf.asia The development of the synthetic route starting from 2-Methoxy-5-chlorobenzoic acid methyl ester is a prime example of this principle in action. google.com This newer method is explicitly designed to overcome the environmental and cost issues of the traditional four-step synthesis (methylation, chlorosulfonation, amination, esterification), which is known to generate large volumes of high-salt, high-ammonia wastewater that is difficult and costly to treat. guidechem.comgoogle.com

By creating a more direct condensation reaction, the new protocol substantially shortens the synthetic route. google.com This approach improves the "atom economy" by incorporating a greater proportion of the reactant atoms into the final product, thereby reducing the generation of byproducts. jddhs.com The primary waste products from this improved synthesis are activated carbon used for purification and the salt byproduct (sodium chloride), which are considerably more manageable than the complex mixed wastewater of the older process. google.comgoogle.com This shift exemplifies a successful strategy for minimizing waste by redesigning the fundamental synthetic pathway. jchr.org

Chemical Reactivity and Derivatization Strategies

Formation of Salts with Aminopyridine Derivatives

The acidic carboxylic group of 2-Methoxy-5-sulfamoylbenzoic acid readily reacts with basic aminopyridine derivatives to form salts. This acid-base reaction is a fundamental aspect of its chemistry.

The interaction between a carboxylic acid and an aminopyridine involves the transfer of a proton (H+) from the carboxylic acid to the nitrogen atom of the aminopyridine. This results in the formation of a carboxylate anion and a pyridinium (B92312) cation, which are held together by electrostatic forces. These resulting compounds are known as proton transfer compounds or salts.

In a related context, studies on other sulfonamide-containing compounds, such as 2-amino-6-sulfamoylbenzothiazole, have demonstrated the formation of proton transfer compounds with pyridine (B92270) derivatives like 2,6-pyridinedicarboxylic acid. nih.gov These studies utilize techniques like elemental analysis, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and UV-Vis spectroscopy to characterize the newly formed salts and confirm the proton transfer. nih.gov

The stoichiometry of the salt formation between this compound and an aminopyridine derivative is typically a 1:1 molar ratio. This is due to the presence of one acidic carboxylic acid group on the benzoic acid derivative and one basic nitrogen atom on the aminopyridine available for protonation.

For example, in the synthesis of the malaridine intermediate 2-methoxy-5-aminopyridine, a diazotization reaction is carried out where the molar ratio of 2-amino-5-nitropyridine (B18323) to sodium nitrite (B80452) is controlled to be in the range of 1:1.3-1.6 to ensure the reaction proceeds efficiently. google.com While this is not a direct salt formation with the title compound, it illustrates the importance of stoichiometric control in reactions involving aminopyridine derivatives.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst. This esterification reaction is a common strategy to modify the properties of the parent compound.

A key ester derivative is Methyl 2-methoxy-5-sulfamoylbenzoate. guidechem.com This compound serves as an important intermediate in the synthesis of pharmaceuticals. guidechem.comgoogle.com

Several synthetic methods for Methyl 2-methoxy-5-sulfamoylbenzoate have been reported. A traditional multi-step process starts from salicylic (B10762653) acid and involves methylation, chlorosulfonation, amination, and finally esterification. guidechem.comresearchgate.net However, this method is known to be lengthy and generates significant waste. guidechem.comgoogle.com

More recent and efficient methods have been developed. One such method involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in the presence of a cuprous bromide or cuprous chloride catalyst in a solvent like tetrahydrofuran (B95107). guidechem.comgoogle.compatsnap.com This approach offers high yields (around 94-96%) and purity. guidechem.compatsnap.com The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield. google.comgoogle.com

The synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate can also be achieved through a multi-step process starting from 4-methoxybenzenesulfonamide. This involves bromination, cyanation, alcoholysis with methanol (B129727), and subsequent hydrolysis and acidification. wipo.int Another route involves the esterification of this compound with methanol in the presence of sulfuric acid, which can achieve a yield of up to 97.4% under optimized conditions. researchgate.net

Table 1: Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate

| Starting Material | Reagents | Catalyst | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-methoxy-5-chlorobenzoate | Sodium aminosulfonate | Cuprous bromide | Tetrahydrofuran | 94.5% | 99.51% (HPLC) | guidechem.com |

| Methyl 2-methoxy-5-chlorobenzoate | Sodium aminosulfonate | Cuprous chloride | Tetrahydrofuran | 94.5% | 99.51% (HPLC) | patsnap.com |

Amide Formation from this compound Reactive Derivatives

The carboxylic acid group of this compound can be activated and then reacted with an amine to form an amide bond. This is a crucial reaction for the synthesis of many biologically active molecules.

The formation of an amide bond typically involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester. For instance, reacting a benzoic acid derivative with thionyl chloride can produce the corresponding acid chloride. google.com This reactive intermediate can then be coupled with an amine to form the amide. google.com

Direct amide formation from a carboxylic acid and an amine can be challenging and often requires harsh conditions. researchgate.net However, modern synthetic methods, including photochemical approaches, are being developed to facilitate this transformation under milder conditions. researchgate.net For example, Methyl 2-methoxy-5-sulfamoylbenzoate can be directly reacted with (S)-1-ethyl-2-aminomethylpyrrolidine at elevated temperatures to produce the corresponding amide, a key step in the synthesis of the antipsychotic drug Levosulpiride. guidechem.com

Conjugation and Functionalization for Advanced Applications

The functional groups of this compound provide handles for conjugation to other molecules, leading to derivatives with advanced applications. The sulfonamide group, for instance, is a key pharmacophore in a wide range of therapeutic agents.

While direct examples of conjugation with this compound are not extensively detailed in the provided context, the chemical principles of amide and ester formation discussed above are fundamental to conjugation strategies. These reactions allow for the linking of this molecule to peptides, polymers, or other bioactive compounds to create novel drug delivery systems, imaging agents, or multifunctional drugs. The development of amide derivatives, for example, has been explored for creating γ-secretase inhibitors. nih.gov

Coordination Chemistry and Metal Complex Formation

Synthesis of Metal Complexes Utilizing 2-Methoxy-5-sulfamoylbenzoic Acid as a Ligand

The synthesis of metal complexes with this compound often involves its reaction with a metal salt in a suitable solvent system. The resulting complexes can feature the acid as the sole ligand or in combination with other organic molecules, known as mixed-ligand complexes.

Mixed-ligand copper(II) complexes have been successfully synthesized using this compound and various 2-aminopyridine (B139424) derivatives. scispace.comfao.orgmjcce.org.mk These complexes are of interest due to the combined biological activities of sulfamoylbenzoic acid derivatives and the versatile coordination chemistry of aminopyridines.

A general method for preparing these mixed-ligand copper(II) complexes involves the reaction of copper(II) acetate (B1210297) monohydrate with this compound (Hsba) and a selected 2-aminopyridine derivative in a water/ethanol solvent mixture. scispace.com The reaction is typically stirred for several days at room temperature, leading to the precipitation of the amorphous solid complex. scispace.com

A variety of 2-aminopyridine derivatives have been utilized in these syntheses, including:

2,3-diaminopyridine (B105623) (2,3dap) scispace.comfao.org

2,3-diamino-5-bromopyridine (B182523) (2,3da5Brp) scispace.comfao.org

2,3-diamino-5-chloropyridine (2,3da5Clp) scispace.comfao.org

2-amino-3-benzyloxypyridine (B18056) (2a3bxp) scispace.comfao.org

2-amino-3-hydroxypyridine (B21099) (2a3OHp) scispace.comfao.org

2-amino-3-methylpyridine (B33374) (2a3mp) scispace.comfao.org

2-amino-3-methyl-6-ethylpyridine (2a3m6Etp) scispace.comfao.org

2-amino-3-nitro-6-methylpyridine (2a3NO26mp) scispace.comfao.org

2-amino-3-nitro-4-methylpyridine (2a3NO24mp) dergipark.org.tr

2-amino-5-chloropyridine (B124133) (2a5Clp) dergipark.org.tr

2-amino-5-nitropyridine (B18323) (2a5NO2p) dergipark.org.tr

The resulting complexes are typically green, amorphous solids. scispace.com

Table 1: Examples of Prepared Mixed-Ligand Copper(II) Complexes

| Complex Number | 2-Aminopyridine Derivative | Molecular Formula | Yield (%) |

|---|---|---|---|

| 2 | 2,3-diaminopyridine (2,3dap) | C26H32N8O11S2Cu | 65 |

| 3 | 2,3-diamino-5-bromopyridine (2,3da5Brp) | C26H30Br2N8O11S2Cu | 68 |

| 4 | 2,3-diamino-5-chloropyridine (2,3da5Clp) | C26H30Cl2N8O11S2Cu | 73 |

| 5 | 2-amino-3-benzyloxypyridine (2a3bxp) | C40H42N6O13S2Cu | 71 |

| 6 | 2-amino-3-hydroxypyridine (2a3OHp) | C26H30N6O13S2Cu | 70 |

| 7 | 2-amino-3-methylpyridine (2a3mp) | C28H34N6O11S2Cu | 70 |

| 8 | 2-amino-3-methyl-6-ethylpyridine (2a3m6Etp) | C32H42N6O11S2Cu | 74 |

| 9 | 2-amino-3-nitro-6-methylpyridine (2a3NO26mp) | C28H30N6O15S2Cu | 79 |

In the synthesis of these mixed-ligand copper(II) complexes, the molar ratio of the reactants plays a crucial role in determining the stoichiometry of the final product. A typical reaction involves a 1:2:2 molar ratio of Cu(CH₃COO)₂·H₂O to this compound (Hsba) to the respective 2-aminopyridine derivative. scispace.com This stoichiometry suggests that the resulting complexes are mononuclear, with the copper(II) ion coordinated to two molecules of the deprotonated 2-Methoxy-5-sulfamoylbenzoate ligand and two molecules of the aminopyridine derivative. scispace.com

The general formula proposed for these complexes is [Cu(sba)₂(aminopyridine)₂]. scispace.com This is supported by elemental analysis data. scispace.comsemanticscholar.org

This compound also forms complexes with zinc(II). The synthesis of these complexes can be achieved by reacting a zinc(II) salt, such as zinc(II) acetate dihydrate, with the ligand in a suitable solvent. researchgate.net In some cases, a base like potassium hydroxide (B78521) is used to deprotonate the ligand, facilitating coordination. researchgate.net The coordination environment around the zinc(II) ion in these complexes can vary, with five-coordinate complexes being reported. researchgate.net

Similar to copper(II) and zinc(II), cobalt(II) complexes of this compound can be prepared. The synthesis typically involves the reaction of a cobalt(II) salt with the ligand under appropriate conditions. researchgate.net The resulting complexes exhibit coordination of the cobalt(II) ion to the ligand, leading to the formation of stable structures.

Copper(II) Complexes with Aminopyridine Derivatives

Structural Elucidation of Metal Complexes

The structures of the metal complexes of this compound are determined using a combination of analytical and spectroscopic techniques. As many of these complexes are amorphous, single-crystal X-ray diffraction is not always feasible. scispace.com

The following methods are commonly employed for structural characterization:

Elemental Analysis and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): These techniques are used to determine the elemental composition of the complexes, which helps in proposing the molecular formula. scispace.commjcce.org.mk

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy provides information about the coordination of the ligand to the metal ion. scispace.commjcce.org.mk The shifts in the characteristic vibrational frequencies of the carboxylate and sulfonamide groups upon complexation indicate their involvement in bonding to the metal center.

Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is used to study the electronic transitions within the complexes, which can provide insights into the geometry around the metal ion. scispace.commjcce.org.mk

Magnetic Susceptibility: This measurement helps to determine the magnetic moment of the complex, which is indicative of the number of unpaired electrons and the oxidation state of the metal ion, particularly for paramagnetic ions like copper(II). scispace.commjcce.org.mk

Molar Conductivity: Molar conductivity measurements are used to determine the electrolytic nature of the complexes in solution, distinguishing between ionic and non-ionic compounds. scispace.commjcce.org.mk

For the mixed-ligand copper(II) complexes with aminopyridine derivatives, the collective data from these techniques suggest amorphous structures where the copper(II) ion is coordinated to both the 2-Methoxy-5-sulfamoylbenzoate and the aminopyridine ligands. scispace.commjcce.org.mk

Table 2: Compound Names

| Compound Name |

|---|

| 2,2′-bipyridine |

| 2,3-diamino-5-bromopyridine |

| 2,3-diamino-5-chloropyridine |

| 2,3-diaminopyridine |

| 2-amino-3-benzyloxypyridine |

| 2-amino-3-hydroxypyridine |

| 2-amino-3-methyl-6-ethylpyridine |

| 2-amino-3-methylpyridine |

| 2-amino-3-nitro-4-methylpyridine |

| 2-amino-3-nitro-6-methylpyridine |

| 2-amino-5-chloropyridine |

| 2-amino-5-nitropyridine |

| This compound |

| Cobalt(II) acetate |

| Copper(II) acetate monohydrate |

| Potassium hydroxide |

Proposed Geometries

The geometries of metal complexes containing this compound are proposed based on data obtained from various analytical techniques, including elemental analysis, infrared spectroscopy (FTIR), ultraviolet-visible (UV-Vis) spectroscopy, and magnetic susceptibility measurements.

In a study involving the synthesis of a novel copper(II) complex with this compound and several mixed-ligand Cu(II) complexes with Hsba and 2-aminopyridine derivatives, the structures of the resulting amorphous metal complexes were proposed. semanticscholar.org While the amorphous nature of the complexes prevented single-crystal X-ray diffraction studies, which would provide definitive geometries, the collective analytical data allowed for the postulation of their structures. semanticscholar.orgresearchgate.net For instance, the electronic spectra and magnetic moment data are crucial in suggesting the coordination environment around the central metal ion.

The common coordination geometries for five-coordinate complexes are trigonal bipyramidal and square pyramidal. libretexts.org Four-coordinate complexes typically adopt tetrahedral or square planar geometries. libretexts.org In the case of the synthesized Cu(II) complexes with this compound, the specific proposed geometries for each individual complex would be detailed in the full research findings, which interpret the spectral and magnetic data to suggest the most likely coordination environment. semanticscholar.orgresearchgate.net

Investigation of Ligand Coordination Modes

The investigation into how this compound (Hsba) coordinates to metal ions is a key aspect of its coordination chemistry. As a ligand, Hsba possesses multiple potential donor atoms, leading to various possible coordination modes.

In the context of mixed-ligand Cu(II) complexes, Hsba has been shown to coordinate with the copper center. semanticscholar.orgresearchgate.net The coordination typically involves the carboxylate group, and potentially the sulfamoyl group or the methoxy (B1213986) group, although the participation of the latter is less common. The specific mode of coordination is often elucidated through techniques like FTIR spectroscopy, which can show shifts in the characteristic vibrational frequencies of the functional groups upon complexation.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Methoxy-5-sulfamoylbenzoic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: Predicted ¹H NMR spectra in deuterated water (D₂O) reveal distinct signals corresponding to the different protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex pattern of multiplets, while the methoxy (B1213986) group protons present as a sharp singlet. The protons of the sulfamoyl and carboxylic acid groups are also observable, though their chemical shifts can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the compound. Each unique carbon atom in the molecule gives rise to a distinct signal. Predicted spectra show signals for the aromatic carbons, the methoxy carbon, and the carboxyl carbon, with their chemical shifts being characteristic of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) in D₂O | Predicted ¹³C Chemical Shift (ppm) in D₂O |

|---|---|---|

| Aromatic CH | Multiplets | Signals in the aromatic region |

| Methoxy (OCH₃) | Singlet | Signal for the methoxy carbon |

| Carboxyl (COOH) | Broad Singlet | Signal for the carboxyl carbon |

| Sulfamoyl (SO₂NH₂) | Broad Singlet | - |

This table is based on predicted spectral data and may vary from experimental values.

Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy methods like FT-IR and UV-Vis are crucial for identifying functional groups and understanding the electronic transitions within this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound showcases characteristic absorption bands that confirm the presence of its key functional groups. These include stretching vibrations for the O-H of the carboxylic acid, N-H of the sulfamoyl group, C=O of the carboxylic acid, S=O of the sulfonamide, and C-O of the methoxy group.

UV-Vis Spectroscopy: In UV-Vis spectroscopy, this compound exhibits absorption maxima corresponding to electronic transitions within the aromatic ring and associated chromophores. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. Studies on similar sulfonamide-containing aromatic acids have shown that the absorption spectra are pH-dependent. researchgate.net

Table 2: Key FT-IR and UV-Vis Spectral Data

| Technique | Functional Group/Transition | Characteristic Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| FT-IR | O-H stretch (Carboxylic Acid) | Broad band |

| FT-IR | N-H stretch (Sulfamoyl) | Distinct peaks |

| FT-IR | C=O stretch (Carboxylic Acid) | Strong absorption |

| FT-IR | S=O stretch (Sulfonamide) | Characteristic absorptions |

| UV-Vis | π → π* transitions | Absorption maxima in the UV region |

This table presents expected regions for characteristic absorptions.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in this compound. This data is fundamental for confirming the empirical and molecular formula of the compound, which is C₈H₉NO₅S. nih.govbiosynth.com The experimentally determined percentages are compared with the theoretically calculated values to assess the purity of the sample.

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | C₈H₉NO₅S | 41.56 |

| Hydrogen (H) | C₈H₉NO₅S | 3.92 |

| Nitrogen (N) | C₈H₉NO₅S | 6.06 |

| Oxygen (O) | C₈H₉NO₅S | 34.60 |

| Sulfur (S) | C₈H₉NO₅S | 13.87 |

Theoretical percentages are calculated based on the molecular formula.

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

While not the primary techniques for characterizing an organic compound like this compound, AAS and ICP-OES can be employed to detect and quantify trace metal impurities. The presence of specific metals could be relevant if the compound is synthesized using metal catalysts or if it is part of a metal-containing formulation. These highly sensitive techniques can identify and measure even minute quantities of metallic elements, ensuring the compound meets stringent purity standards for specific applications.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and can also provide structural information through fragmentation analysis.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (231.23 g/mol ). nih.gov The fragmentation pattern can help to confirm the structure, with characteristic losses of functional groups such as the carboxylic acid and sulfamoyl moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. uab.edu This technique is particularly useful for analyzing complex mixtures and for pharmacokinetic studies. sielc.comnih.gov For this compound, LC-MS can be used to separate it from impurities or metabolites before mass analysis. sielc.com Predicted collision cross-section (CCS) values for different adducts of the molecule have been calculated, which can aid in its identification in complex matrices. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 232.02742 | 144.7 |

| [M+Na]⁺ | 254.00936 | 153.1 |

| [M-H]⁻ | 230.01286 | 147.1 |

| [M+NH₄]⁺ | 249.05396 | 161.7 |

| [M+K]⁺ | 269.98330 | 150.7 |

Data from PubChemLite, predicted using CCSbase. uni.lu

X-ray Diffraction (XRD, Single Crystal X-ray Diffraction) for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. For a related compound, 5-methoxy-1H-indole-2-carboxylic acid, single-crystal X-ray diffraction revealed a monoclinic crystal system and the formation of cyclic dimers through hydrogen bonding. nih.gov While specific crystallographic data for this compound is not detailed in the provided results, this technique would be essential to unambiguously determine its crystal structure, including bond lengths, bond angles, and intermolecular interactions. Such information is vital for understanding its physical properties and polymorphism.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Characterization

HPLC and UPLC are powerful separation techniques used to determine the purity of this compound and to quantify it in various samples. tcichemicals.comtcichemicals.comthermofisher.com

HPLC: Reverse-phase HPLC methods have been developed for the analysis of related compounds. sielc.com A typical method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com The purity of this compound is often specified as greater than 97.0% as determined by HPLC. tcichemicals.comtcichemicals.com

UPLC: UPLC, which utilizes smaller particle size columns, offers faster and more efficient separations compared to traditional HPLC. sielc.com This can be particularly advantageous for high-throughput analysis or for resolving complex mixtures containing this compound and its impurities.

Table 5: Chromatographic Purity of this compound

| Supplier/Source | Purity Specification (by HPLC) |

|---|---|

| Tokyo Chemical Industry | >97.0% |

| Thermo Fisher Scientific | ≥96.0% |

| RayBiotech | 99.4% |

Purity values are as reported by the respective sources. tcichemicals.comtcichemicals.comthermofisher.comraybiotech.com

Thermal Analysis Techniques

Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are crucial in understanding the thermal stability and decomposition pathways of this compound and its derivatives. researchgate.net

Thermogravimetric analysis of furosemide (B1674285) indicates a decomposition process that occurs in distinct stages. researchgate.net The initial weight loss, observed around 218°C, is attributed to a dimerization reaction resulting in the release of a water molecule. researchgate.net Subsequent decomposition stages at higher temperatures involve the release of carbon dioxide (CO₂), nitroxide (NO), and a 2-methyl-furanyl ion. researchgate.net The chlorinated benzene ring of the molecule is the most stable part and decomposes last. researchgate.net The decomposition temperature of furosemide has been noted to be around 220°C. researchgate.net

Studies on metal complexes of ligands structurally related to this compound also utilize thermogravimetric analysis to determine their thermal stability. For instance, the TGA of certain transition metal complexes shows that decomposition can occur in several steps, with initial weight loss corresponding to the removal of water molecules, followed by the degradation of the organic ligand at higher temperatures. rsisinternational.orgijmra.us

| Compound | Technique | Key Observation | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Furosemide | TG/DTA | Two-stage decomposition. | Starts ~218 | researchgate.net |

| Furosemide | TGA | Decomposition temperature. | ~220 | researchgate.net |

| Zr(IV) Complex | TGA | Elimination of two water molecules. | 30-90 | rsisinternational.org |

| Zr(IV) Complex | TGA | Removal of three NO₂ molecules. | 160-240 | rsisinternational.org |

Magnetic Susceptibility Measurements of Metal Complexes

Magnetic susceptibility measurements are a fundamental tool for characterizing the electronic structure and stereochemistry of metal complexes derived from this compound. The magnetic moment (µeff) provides insight into the number of unpaired electrons in the central metal ion, which helps in determining its oxidation state and the geometry of the complex. uwimona.edu.jm

For transition metal complexes, the magnetic properties distinguish between paramagnetic compounds, which are attracted to magnetic fields due to the presence of unpaired electrons, and diamagnetic compounds, which are repelled and have no unpaired electrons. libretexts.org For example, in studies of various divalent metal ion complexes, all complexes, with the exception of Zn²⁺, were found to be paramagnetic, while the Zn²⁺ complexes were diamagnetic. researchgate.net The magnitude of the magnetic moment is directly related to the number of unpaired electrons. libretexts.org

The spin-only formula is often used to predict the magnetic moment, but contributions from orbital angular momentum can also be significant. uwimona.edu.jmiitk.ac.in For instance, high-spin d⁶ complexes like [Fe(H₂O)₆]²⁺ have four unpaired electrons and a corresponding magnetic moment, whereas low-spin d⁶ complexes such as [Fe(CN)₆]⁴⁻ are diamagnetic. libretexts.org

| Metal Ion | Complex Type | Magnetic Property | Number of Unpaired Electrons (Typical) | Reference |

|---|---|---|---|---|

| Cu²⁺ | Paramagnetic | Paramagnetic | 1 | researchgate.netresearchgate.net |

| Co²⁺ | Paramagnetic | Paramagnetic | 3 | researchgate.net |

| Ni²⁺ | Paramagnetic | Paramagnetic | 2 | researchgate.netresearchgate.net |

| Mn²⁺ | Paramagnetic | Paramagnetic | 5 | researchgate.net |

| Zn²⁺ | Diamagnetic | Diamagnetic | 0 | researchgate.net |

Molar Conductivity Studies of Complex Formation

Molar conductivity measurements of solutions of metal complexes of this compound and related ligands are performed to determine whether the complexes are electrolytes or non-electrolytes in a given solvent. This information is vital for deducing the nature of the coordination sphere.

The molar conductance values help to establish the stoichiometry of the complex in solution. Low molar conductance values typically indicate that the complexes are non-electrolytic, suggesting that the anions are coordinated to the metal ion and are not present as free ions in the solution. researchgate.net Conversely, higher molar conductance values suggest an electrolytic nature, where the complex dissociates into charged species in the solvent. rsisinternational.org

For example, studies on certain Co(III) and Zr(IV) complexes in DMF (dimethylformamide) showed molar conductance values of 143 Ω⁻¹cm²mol⁻¹ and 138 Ω⁻¹cm²mol⁻¹, respectively, indicating their electrolytic nature. rsisinternational.org In contrast, some metal complexes of a Schiff base ligand derived from 4-hydroxy-3-methoxybenzaldehyde showed low molar conductance values in nitrobenzene, signifying their non-electrolytic character. researchgate.net

| Complex | Solvent | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Nature | Reference |

|---|---|---|---|---|

| Co(III) Complex | DMF | 143 | Electrolytic | rsisinternational.org |

| Zr(IV) Complex | DMF | 138 | Electrolytic | rsisinternational.org |

| Various Metal(II) Complexes | Nitrobenzene | Low | Non-electrolytic | researchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been successfully applied to elucidate various properties of 2-Methoxy-5-sulfamoylbenzoic acid and related molecules.

In a related compound, 2-methoxyphenyl quinoline-2-carboxylate, the dihedral angle between the quinoline (B57606) and phenyl rings is a critical conformational parameter. mdpi.com For this compound, key conformational features would include the planarity of the carboxylic acid group relative to the benzene (B151609) ring and the rotational positions of the methoxy (B1213986) and sulfamoyl groups. These conformational details are crucial for understanding its chemical reactivity and biological interactions.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us A smaller gap suggests higher reactivity, as it is energetically more favorable to remove an electron from the HOMO or add one to the LUMO. biomedres.us

DFT calculations can accurately predict HOMO and LUMO energies. For instance, in a study of naproxen (B1676952) and its degradants, the HOMO-LUMO gap was found to be a crucial parameter in determining their chemical reactivity. biomedres.us For this compound, the HOMO is expected to be located over the electron-rich aromatic ring and the methoxy group, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and sulfamoyl groups. This distribution facilitates intramolecular charge transfer, a phenomenon observed in many substituted benzoic acid derivatives. orientjchem.org

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital. The energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A small gap indicates high chemical reactivity and low kinetic stability. biomedres.us |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed vibrational frequencies to specific atomic motions within the molecule. atlantis-press.com By calculating the vibrational spectra theoretically, a detailed understanding of the molecular structure and bonding can be achieved. atlantis-press.com

For complex molecules, the experimental spectra can be congested and difficult to interpret. Theoretical calculations, often scaled by an empirical factor, can reproduce the experimental spectra with good accuracy, allowing for a confident assignment of the vibrational bands. orientjchem.org For this compound, key vibrational modes would include the stretching and bending of the C=O, O-H, N-H, S=O, and C-O bonds, as well as the vibrations of the aromatic ring.

Population analysis methods, such as Mulliken population analysis, are used to derive atomic charges from the calculated molecular wavefunction. This provides insight into the distribution of electrons within the molecule and helps to identify reactive sites. For example, in a study of 2,5-bis(2-benzothiazolyl)hydroquinone, Mulliken charges confirmed the occurrence of excited-state intramolecular proton transfer. bohrium.com

For this compound, a Mulliken population analysis would likely show negative charges on the oxygen and nitrogen atoms of the carboxylic acid and sulfamoyl groups, indicating their nucleophilic character. Conversely, the carbon atom of the carboxyl group and the sulfur atom would likely exhibit positive charges, marking them as electrophilic centers.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronically excited states. rsc.org It has become a standard tool for predicting electronic absorption and emission spectra. rsc.org

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in an electronic spectrum (e.g., UV-Vis spectrum). atlantis-press.comrsc.org The accuracy of these predictions allows for a detailed interpretation of the experimental spectra. bohrium.com

Molecular Docking Simulations with Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode to a protein target.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, the compound is a known impurity and synthetic precursor to the antipsychotic drug Sulpiride pharmaffiliates.commdpi.com. Sulpiride itself is a selective antagonist for dopamine (B1211576) D2 and D3 receptors pharmaffiliates.com. Computational studies on Sulpiride and related benzamide (B126) derivatives often involve docking these larger molecules into the binding sites of dopamine receptors to understand their structure-activity relationships nih.govindexacademicdocs.org.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then placed into the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol bldpharm.comuni.lu. The interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the protein, are then analyzed to rationalize the binding mode uni.lu. For instance, studies on related sulfamoyl-containing compounds have highlighted the importance of the sulfamoyl group in forming key hydrogen bonds within enzyme active sites bldpharm.com.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations, particularly Density Functional Theory (DFT), has become a standard method for structure elucidation and verification of organic molecules tcichemicals.com. These calculations provide a powerful complement to experimental data.

The process involves optimizing the 3D geometry of the molecule and then calculating the NMR shielding tensors, usually with the Gauge-Including Atomic Orbital (GIAO) method . The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Various DFT functionals (e.g., B3LYP, B97-2) and basis sets (e.g., 6-311++G(2d,p), pcS-2) can be employed, with the choice impacting the accuracy of the prediction tcichemicals.com.

Table 1: Representative Atoms in this compound for NMR Prediction

| Atom Type | Position | Expected Information from Prediction |

|---|---|---|

| Aromatic Protons | C3-H, C4-H, C6-H | Chemical shifts influenced by the electronic effects of the methoxy, carboxyl, and sulfamoyl groups. |

| Methoxy Protons | OCH₃ | A characteristic singlet, with its shift providing information on the local electronic environment. |

| Aromatic Carbons | C1 - C6 | Chemical shifts are sensitive to the nature and position of substituents on the benzene ring. |

| Carbonyl Carbon | COOH | A distinct downfield signal, characteristic of carboxylic acids. |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and signal processing. Computational methods, especially DFT, are widely used to predict the NLO properties of molecules and guide the design of new materials with enhanced NLO responses.

The key NLO property calculated is the first hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values typically possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer upon excitation. For this compound, the methoxy group (-OCH₃) can act as an electron-donating group, while the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups have electron-withdrawing character. The benzene ring serves as the π-conjugated bridge.

Theoretical studies on substituted benzoic acids and related aromatic systems have shown that the nature and position of substituents significantly influence the NLO response nih.govraybiotech.com. DFT calculations can determine the optimized geometry, dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). While specific theoretical evaluations of the NLO properties for this compound are not found in the surveyed literature, the principles of such a study are clear. The results would typically be presented in a table comparing the calculated NLO parameters for the compound, often benchmarked against a known NLO material like urea (B33335).

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulpiride |

| Tetramethylsilane |

Advanced Research Applications and Functionalization in Material Science and Medicinal Chemistry

Utilization as a Synthetic Synthon for Diverse Chemical Structures

2-Methoxy-5-sulfamoylbenzoic acid serves as a fundamental building block, or synthon, in organic synthesis for the creation of more complex and biologically significant molecules. cymitquimica.comambeed.com Its value lies in the strategic placement of three key functional groups—a carboxylic acid, a methoxy (B1213986) group, and a sulfonamide—which can be selectively modified. This trifunctional nature allows chemists to construct diverse molecular scaffolds.

The compound is a well-established intermediate in the pharmaceutical industry, most notably in the synthesis of the antipsychotic drug Sulpiride. The synthesis leverages the core structure of this compound to build the final drug molecule. Beyond this specific application, its structural framework is utilized for preparing a variety of heterocyclic compounds and other bioactive molecules through selective functional group transformations. The methyl ester of the compound, methyl 2-methoxy-5-sulfamoylbenzoate, is also a crucial intermediate, valued for its high reactivity in nucleophilic substitution reactions essential for API development. nbinno.com

The reactivity of this compound is influenced by its substituents. The sulfonamide group, being strongly electron-withdrawing, impacts the reactivity patterns of the aromatic ring, making it a valuable component for various synthetic transformations. This allows for precise molecular modifications, a critical aspect in medicinal chemistry for optimizing the biological activity of newly synthesized compounds.

Ligand Design for Coordination Polymers and Metal-Organic Frameworks

In the realm of material science, this compound (often abbreviated as Hsba in literature) has proven to be an effective ligand for the synthesis of coordination polymers and metal complexes. scispace.commjcce.org.mkindexcopernicus.com Its carboxylic acid and sulfonamide groups are excellent coordinating agents for metal ions, enabling the formation of intricate, multidimensional structures.

Research has demonstrated its utility in creating novel copper(II) complexes. scispace.comdergipark.org.trdergipark.org.trbohrium.com These complexes are often synthesized using this compound in conjunction with other organic molecules, known as co-ligands, to create mixed-ligand systems. scispace.com Aminopyridine derivatives are frequently used as co-ligands, leading to the formation of new coordination compounds with unique structural and, potentially, functional properties. scispace.commjcce.org.mkdergipark.org.trbohrium.commdpi.comresearchgate.netscispace.compreprints.org

The resulting coordination polymers can exhibit diverse topologies, from simple one-dimensional chains to more complex frameworks. While the compound is listed as an organic building block for Metal-Organic Frameworks (MOFs), much of the published research focuses on the synthesis of discrete metal complexes and coordination polymers. ambeed.commdpi.comarctomsci.comresearchgate.net The ability to form stable complexes with transition metals like Cu(II) makes this compound a person topic of interest for designing new materials with specific magnetic, catalytic, or biological properties. scispace.combohrium.com

Table 1: Examples of Mixed-Ligand Cu(II) Complexes Derived from this compound (Hsba)

| Complex Number | Co-Ligand Used | Resulting Complex Formula | Reference |

|---|---|---|---|

| 1 | None | C₁₆H₂₀N₂O₁₂S₂Cu | scispace.com |

| 2 | 2,3-diaminopyridine (B105623) (2,3dap) | C₂₁H₂₄N₄O₈S₂Cu | scispace.com |

| 3 | 2,3-diamino-5-bromopyridine (B182523) (2,3da5Brp) | C₂₁H₂₂N₄O₈S₂Br₂Cu | scispace.com |

| 4 | 2,3-diamino-5-chloropyridine (2,3da5Clp) | C₂₁H₂₂N₄O₈S₂Cl₂Cu | scispace.com |

| 5 | 2-amino-3-benzyloxypyridine (B18056) (2a3bxp) | C₃₀H₃₀N₂O₁₀S₂Cu | scispace.com |

| 6 | 2-amino-3-hydroxypyridine (B21099) (2a3OHp) | C₂₂H₂₄N₂O₁₀S₂Cu | scispace.com |

| 7 | 2-amino-3-methylpiridine (2a3mp) | C₂₂H₂₆N₂O₈S₂Cu | scispace.com |

| 8 | 2-amino-3-methyl-6-ethylpiridine (2a3m6Etp) | C₂₆H₃₄N₂O₈S₂Cu | scispace.com |

| 9 | 2-amino-3-nitro-6-methylpiridine (2a3NO26mp) | C₂₂H₂₄N₄O₁₂S₂Cu | scispace.com |

Development of Hybrid Materials and Composites

The application of this compound extends to the development of hybrid materials. Its role as a versatile building block for specialty polymers is a key aspect of this application. nbinno.com By incorporating this functional monomer into polymer chains, materials with tailored properties can be produced.

The formation of mixed-ligand metal complexes, as discussed previously, can be viewed as the creation of molecular-level hybrid materials. These materials merge the properties of the organic ligands and the metal center, leading to functionalities not present in the individual components. For instance, the resulting complexes have been investigated for their antimicrobial activities, demonstrating the potential for creating functional hybrid materials for biomedical applications. dergipark.org.trbohrium.com The synthesis of coordination polymers also represents a step towards creating ordered, crystalline hybrid materials. mdpi.comresearchgate.net

Precursor to Compounds for Enzyme Inhibition Studies

In medicinal chemistry, this compound is a highly valuable precursor for designing and synthesizing potent enzyme inhibitors. dergipark.org.trresearchgate.netresearchgate.net The sulfonamide moiety (SO₂NH₂) is a critical pharmacophore that mimics the transition state of various enzymatic reactions, enabling it to bind tightly to the active sites of specific enzymes. researchgate.netresearchgate.net A significant body of research is dedicated to modifying the core structure of this compound to develop derivatives with high affinity and selectivity for various enzyme targets.

One of the most extensively studied applications of this compound derivatives is the inhibition of carbonic anhydrases (CAs). bohrium.comresearchgate.netbohrium.com CAs are a family of metalloenzymes that play crucial roles in various physiological processes. The primary sulfonamide group of derivatives synthesized from this compound can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition of the enzyme. researchgate.net

Researchers have synthesized numerous derivatives, including proton transfer compounds and metal complexes, and evaluated their inhibitory activity against different CA isoforms. bohrium.combohrium.com Notably, some of these compounds show potent inhibition of tumor-associated isoforms like CA IX and CA XII, suggesting their potential as anticancer agents. mjcce.org.mkresearchgate.netresearchgate.net The ability to modify the substituents on the aromatic ring allows for the fine-tuning of inhibitory potency and isoform selectivity. researchgate.net

The pharmacological potential of sulfamoylbenzoic acid derivatives also includes the inhibition of chorismate mutase. dergipark.org.trresearchgate.netresearchgate.net This enzyme is a key player in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals. This makes chorismate mutase an attractive target for the development of novel antimicrobial agents. While the potential for inhibition is recognized, detailed studies focusing specifically on derivatives of this compound for this purpose are less common compared to carbonic anhydrase research. dergipark.org.trresearchgate.net

The exploration of derivatives of this compound as inhibitors of α-glucosidase and α-amylase is an emerging area of interest. These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. In silico molecular docking studies have been used to investigate the potential inhibitory activity of related compounds against α-amylase and α-glucosidase, suggesting that this class of molecules could be promising candidates for developing new antidiabetic drugs. researchgate.net However, extensive in vitro and in vivo studies on derivatives specifically from this compound are limited.

Table 2: Summary of Enzyme Inhibition Studies

| Enzyme Target | Key Findings | References |

|---|---|---|

| Carbonic Anhydrase (CA) | Derivatives are potent inhibitors, particularly of tumor-associated isoforms CA IX and XII. The sulfonamide group is crucial for binding to the active site's zinc ion. | mjcce.org.mkdergipark.org.trbohrium.comresearchgate.netbohrium.com |

| Chorismate Mutase | Recognized as a potential target for sulfamoylbenzoic acid derivatives, though specific studies on this compound derivatives are not extensively detailed. | dergipark.org.trresearchgate.netresearchgate.net |

| α-Glucosidase and α-Amylase | In silico studies suggest potential inhibitory activity, marking it as a promising but less explored area for developing antidiabetic agents. | researchgate.net |

Compound List

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 2,3-diamino-5-bromopyridine |

| 2,3-diamino-5-chloropyridine |

| 2,3-diaminopyridine |

| 2-amino-3-benzyloxypyridine |

| 2-amino-3-hydroxypyridine |

| 2-amino-3-methyl-6-ethylpiridine |

| 2-amino-3-methylpiridine |

| 2-amino-3-nitro-6-methylpiridine |

| 2-aminopyridine (B139424) |

| This compound |

| Carbonic Anhydrase |

| Chorismate Mutase |

| Copper(II) |

| Methyl 2-methoxy-5-sulfamoylbenzoate |

| Sulpiride |

| α-Amylase |

Urease Inhibition

Urease, a nickel-containing metalloenzyme, plays a crucial role in the pathogenesis of infections caused by species like Helicobacter pylori by catalyzing the hydrolysis of urea (B33335) into ammonia (B1221849), which elevates the local pH, allowing the pathogen to survive in the acidic environment of the stomach. nih.govnih.gov The inhibition of this enzyme is a key therapeutic strategy for treating such infections, which can lead to peptic ulcers and gastric cancer. nih.gov Consequently, the development of potent and safe urease inhibitors is an active area of research in medicinal chemistry. nih.govnih.gov

Compounds containing sulfonamide moieties are a significant class of enzyme inhibitors. While direct studies on the urease inhibitory activity of this compound are not extensively documented in the provided research, the broader class of sulfonamide derivatives has shown significant potential. For instance, various Schiff's base derivatives of sulphadiazine and other sulfonamides have been synthesized and evaluated for their urease inhibitory activity. nih.gov Research into imidazo[2,1-b]thiazole-based sulfonates and sulfamates has also yielded compounds with potent urease inhibition, with some derivatives showing activity superior to the standard inhibitor, thiourea. researchgate.net The mechanism often involves interaction with the nickel ions in the enzyme's active site. nih.gov Given that this compound possesses a core sulfonamide structure, it represents a foundational scaffold that could be chemically modified to explore potential urease inhibitory agents.

Precursor to Compounds with Reported Biological Activity (General)

This compound serves as a vital starting material or intermediate in the synthesis of various molecules with significant biological activities. Its chemical structure, featuring a carboxylic acid, a methoxy group, and a sulfonamide group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry for creating more complex, pharmacologically active compounds.

A primary application of this compound and its ester derivatives is in the production of antipsychotic medications. It is a key intermediate in the synthesis of several substituted benzamide (B126) antipsychotics, which are selective dopamine (B1211576) receptor antagonists. guidechem.comgoogle.com

Notably, it is integral to the synthesis of drugs such as:

Sulpiride and Levosulpiride: Methyl 2-methoxy-5-sulfamoylbenzoate is an important intermediate for these antipsychotic drugs. guidechem.comgoogle.com The traditional synthesis route involves multiple steps starting from salicylic (B10762653) acid, including methylation, chlorosulfonation, amination, and esterification. guidechem.com

Amisulpride: This broad-spectrum antipsychotic, used for treating schizophrenia, also relies on intermediates derived from the this compound framework. patsnap.comgoogle.com Specifically, 4-Amino-5-ethanesulfonyl-2-methoxybenzoic acid, an important intermediate for amisulpride, is synthesized from related precursors. patsnap.comnih.gov

The role of this compound as a precursor is summarized in the table below.

Table 1: this compound as a Precursor in Antipsychotic Drug Synthesis

| Antipsychotic Drug | Role of this compound/Derivative | References |

|---|---|---|

| Sulpiride | Key intermediate (as methyl ester) | guidechem.com, google.com, google.com |

| Levosulpride | Key intermediate (as methyl ester) | guidechem.com, google.com |

Recent research has demonstrated that this compound can be used to synthesize new compounds with promising antimicrobial activities. A 2024 study detailed the synthesis of two new salts and their corresponding Cu(II) complexes derived from this compound (referred to as Hsba in the study). indexacademicdocs.org These compounds were tested against a panel of bacteria and a yeast strain, showing notable activity. indexacademicdocs.org

The synthesized compounds included:

Salts formed between this compound (Hsba) and 2-amino-5-picoline or 2-amino-6-picoline. indexacademicdocs.org

Cu(II) complexes of the aforementioned salts. indexacademicdocs.org

The antimicrobial activities of the parent acid (Hsba) and its derivatives were evaluated, and the minimum inhibitory concentrations (MICs) were determined for several pathogens. The results indicated that the parent acid itself, as well as its new salt and complex derivatives, exhibited significant antimicrobial potential against both bacteria and yeasts. indexacademicdocs.orgdergipark.org.tr

Table 2: Antimicrobial Activity of this compound (Hsba) and its Derivatives

| Compound | Test Organism | MIC (µg/mL) | References |

|---|---|---|---|

| Hsba | Listeria monocytogenes | 31.25 | indexacademicdocs.org |

| Hsba | Staphylococcus aureus | 31.25 | indexacademicdocs.org |

| Hsba | Pseudomonas aeruginosa | 15.60 | indexacademicdocs.org |

| Salt 1 (with 2a5mp) | Enterococcus faecalis | 31.25 | indexacademicdocs.org |

| Salt 2 (with 2a6mp) | Candida albicans | 31.25 | indexacademicdocs.org, dergipark.org.tr |

| Complex 3 | Listeria monocytogenes | 31.25 | indexacademicdocs.org |

| Complex 3 | Pseudomonas aeruginosa | 15.60 | indexacademicdocs.org |

Compound Index

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 2-Amino-5-picoline |

| 2-Amino-6-picoline |

| This compound |

| 4-Amino-5-ethanesulfonyl-2-methoxybenzoic acid |

| 4-Amino-5-thiophenol-2-methoxybenzoic acid methyl ester |

| Amisulpride |

| Levosulpiride |

| Methyl 2-methoxy-5-chlorobenzoate |

| Methyl 2-methoxy-5-sulfamoylbenzoate |

| Salicylic acid |

| Sulpiride |

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-5-sulfamoylbenzoic acid, and how are yields optimized?

The compound is typically synthesized via sulfonation of 2-methoxybenzoic acid derivatives. A common method involves reacting 2-methoxybenzoic acid with chlorosulfonic acid to introduce the sulfonyl group, followed by amidation with ammonia. Optimization strategies include:

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

- FT-IR : Confirmation of sulfonamide (–SO₂NH₂) stretches at 1160–1350 cm⁻¹ and carboxylic acid (–COOH) at 2500–3300 cm⁻¹ .

- NMR : NMR for methoxy (–OCH₃) protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm); NMR for carbonyl (C=O) at δ 170–175 ppm .

- UV-Vis : Absorption bands at 260–280 nm due to π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How do structural modifications of this compound enhance its antimicrobial activity?

Modifications such as metal complexation or salt formation with amines (e.g., 2-aminopyridine derivatives) improve activity. For example: